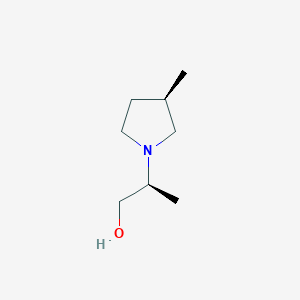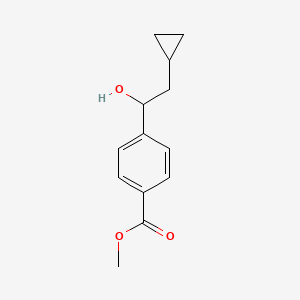![molecular formula C20H26N2O B8704214 (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol CAS No. 220364-89-6](/img/structure/B8704214.png)
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol is a chemical compound with the molecular formula C20H26N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms and a hydroxymethyl group at the sixth position of the diazepane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol typically involves the reaction of 1,4-dibenzyl-1,4-diazepane with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted diazepane derivatives.
Applications De Recherche Scientifique
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-1,4-diazepan-6-yl)methanol: Similar structure but with only one benzyl group.
(1,4-Dibenzyl-1,4-diazepan-5-yl)methanol: Similar structure but with the hydroxymethyl group at the fifth position.
Uniqueness
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
220364-89-6 |
|---|---|
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(1,4-dibenzyl-1,4-diazepan-6-yl)methanol |
InChI |
InChI=1S/C20H26N2O/c23-17-20-15-21(13-18-7-3-1-4-8-18)11-12-22(16-20)14-19-9-5-2-6-10-19/h1-10,20,23H,11-17H2 |
Clé InChI |
FAJPYLKQFGMWPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


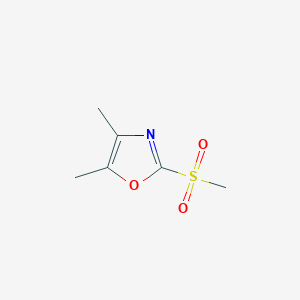
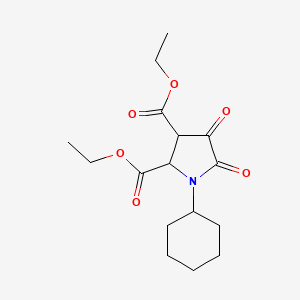
![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)

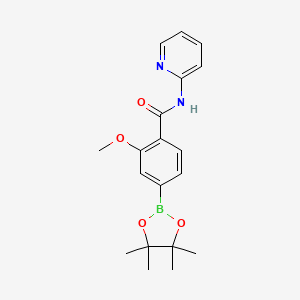
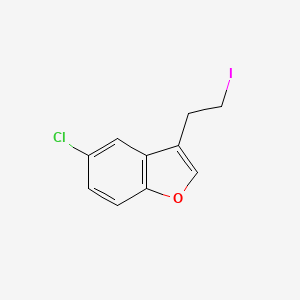
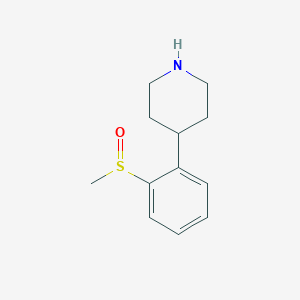
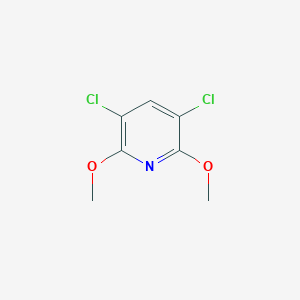
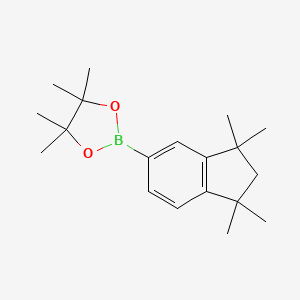
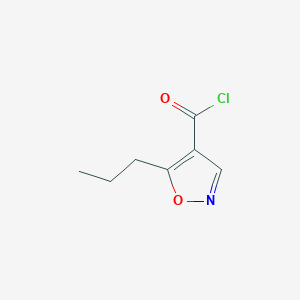
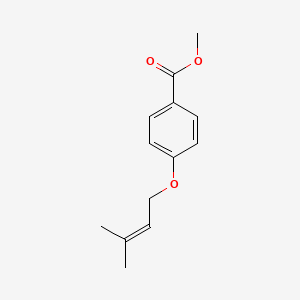
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)
